Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
Description
The compound Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a heterocyclic derivative featuring a pyrazole core substituted with a 4-methylphenyl group at position 3 and a 4-phenyl-2-thiazolyl moiety at position 1. The acetamide functional group is attached to the nitrogen at position 5 of the pyrazole ring. This structure combines pharmacophoric elements of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and thiazole (a sulfur- and nitrogen-containing heterocycle), which are commonly associated with bioactive properties such as antimicrobial, anti-inflammatory, and kinase inhibitory activities .
Properties
CAS No. |
74101-30-7 |
|---|---|
Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H18N4OS/c1-14-8-10-17(11-9-14)18-12-20(22-15(2)26)25(24-18)21-23-19(13-27-21)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,26) |
InChI Key |
QZZOWEAVGQTUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the thiazole ring and phenyl groups. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyrazole or thiazole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could investigate its effects on different biological targets and pathways.
Medicine: If the compound exhibits pharmacological properties, it could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry: The compound might be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of “Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets involved.
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Bioactivity: The target compound’s 4-phenyl-2-thiazolyl group distinguishes it from analogues like 18a and 18c, which feature phenylpyrazole or fluorophenyl substituents. The 3-(4-methylphenyl) group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 4-nitrophenyl in ), which could reduce membrane permeability .
Synthesis Efficiency :
- Yields for analogues such as 18c (15%) and 18a (29%) highlight challenges in synthesizing multi-heterocyclic systems. The target compound’s absence of sulfur-containing linkers (e.g., thioether in 18a ) may simplify synthesis but requires validation .
Spectroscopic and Physicochemical Properties :
- HPLC-MS data for analogues (e.g., 18a : m/z 415.14) suggest the target compound likely has a molecular weight >400 Da, consistent with pyrazole-thiazole hybrids.
- Crystallographic studies of nitrophenyl analogues () reveal strong hydrogen-bonding networks, whereas the target compound’s methylphenyl group may disrupt such interactions, affecting solubility .
Pharmacological and Functional Comparisons
Key Insights :
- However, the absence of a urea linker in the target compound may limit ATP-binding site interactions .
- Antimicrobial Activity : Compound 41 demonstrates that thiazole-linked pyrazoles exhibit broad-spectrum antimicrobial effects, likely due to membrane disruption. The target compound’s 4-phenylthiazolyl group could mimic this activity but requires empirical validation .
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. Among these compounds, Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- stands out for its potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 340.46 g/mol. It features a thiazole moiety, which is commonly associated with various biological activities, including anticancer effects. The presence of the pyrazole ring further enhances its pharmacological profile.
The biological activity of this acetamide derivative primarily stems from its ability to interact with specific cellular targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Cyclooxygenase (COX) : Many acetamide derivatives act as selective inhibitors of COX-2, an enzyme involved in inflammation and pain pathways. This inhibition can lead to reduced inflammatory responses and pain relief.
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings
Recent studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:
- Anticancer Activity : A study reported that pyrazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
- Anti-inflammatory Effects : Another investigation highlighted that derivatives containing the pyrazole scaffold demonstrated substantial anti-inflammatory properties by inhibiting COX enzymes, which are crucial in mediating inflammatory responses .
- Structure-Activity Relationship (SAR) : The effectiveness of these compounds is influenced by their structural features. Substituents on the pyrazole or thiazole rings can significantly alter their biological activity, indicating that careful design is essential for optimizing therapeutic efficacy .
Case Studies
Several case studies have illustrated the potential of similar acetamide derivatives:
- Case Study 1 : A derivative with a similar structure was tested against HepG2 liver cancer cells, showing an IC50 value of 0.95 nM, indicating potent anticancer activity .
- Case Study 2 : Another study on a related compound demonstrated effective inhibition of VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM, suggesting potential applications in angiogenesis-related disorders .
Summary Table of Biological Activities
| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Acetamide Derivative 1 | Anticancer | MCF7 | 3.79 |
| Acetamide Derivative 2 | Anticancer | SF-268 | 12.50 |
| Acetamide Derivative 3 | Anti-inflammatory | - | - |
| Acetamide Derivative 4 | Anticancer | HepG2 | 0.95 |
| Acetamide Derivative 5 | Angiogenesis Inhibition | HUVEC | 0.30 |
Q & A
Basic Research Question
- IR Spectroscopy : Identify characteristic bands for amide C=O (1650–1700 cm⁻¹) and thiazole C-S (600–700 cm⁻¹) .
- NMR : ¹H NMR distinguishes pyrazole (δ 6.5–8.5 ppm) and thiazole protons (δ 7.0–8.0 ppm). ¹³C NMR confirms acetamide carbonyl (δ 165–175 ppm) .
- X-ray Crystallography : Resolves regiochemistry of substituents on the pyrazole ring and confirms planarity of the thiazole moiety .
What strategies are effective for improving the solubility and bioavailability of this acetamide derivative?
Advanced Research Question
- Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonyl) at the 4-methylphenyl or thiazole positions to enhance hydrophilicity .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) to improve membrane permeability .
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and solubility .
How do electronic effects of substituents on the phenyl rings influence biological activity?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro groups on the phenyl ring increase electrophilicity, enhancing interactions with target proteins (e.g., kinase inhibition) .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups improve metabolic stability but may reduce binding affinity due to steric hindrance .
Methodology : Perform Hammett σ-value analysis to correlate substituent effects with bioactivity data .
How should researchers address contradictory results in biological assays for this compound?
Advanced Research Question
- Source Identification : Check purity (>95% via HPLC) and confirm absence of regioisomers (common in pyrazole-thiazole systems) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Computational Validation : Use molecular docking to verify binding modes against target proteins (e.g., COX-2, EGFR) and compare with experimental IC₅₀ values .
What computational tools are suitable for predicting the reactivity and stability of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .
- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and metabolic pathways .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Process Optimization : Replace toxic solvents (e.g., CH₃CN) with greener alternatives (e.g., ethanol/water mixtures) .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
- Purification : Use column chromatography with silica gel modified with amino groups to separate regioisomers .
What are the best practices for characterizing byproducts or degradation products of this compound?
Advanced Research Question
- LC-MS/MS : Identify impurities using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with synthetic standards .
- Stability Studies : Conduct forced degradation under acidic, basic, oxidative, and photolytic conditions to profile degradation pathways .
- Isolation : Use preparative TLC or HPLC to isolate byproducts for structural elucidation via 2D NMR .
How can structure-activity relationship (SAR) studies be designed for derivatives of this acetamide?
Advanced Research Question
- Scaffold Modification : Synthesize analogs with variations in the pyrazole (e.g., 1,3-diaryl substitution) and thiazole (e.g., 4-phenyl vs. 4-fluorophenyl) .
- Bioisosteric Replacement : Substitute the thiazole ring with 1,3,4-thiadiazole or oxadiazole to assess impact on potency .
- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from ≥20 derivatives to guide rational design .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods due to potential release of toxic gases (e.g., H₂S during thiazole synthesis) .
- Waste Disposal : Neutralize acidic/basic waste with appropriate reagents before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
